![molecular formula C29H30N2O2 B409108 3,3,7,8-tetramethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 330958-07-1](/img/structure/B409108.png)
3,3,7,8-tetramethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,8-tetramethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and multiple methyl groups. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used for their sedative, anxiolytic, and muscle relaxant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,8-tetramethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine core structure.
Introduction of the Phenoxyphenyl Group: This step involves the attachment of the phenoxyphenyl group to the benzodiazepine core through a substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These are used for the initial synthesis steps, where precise control over reaction conditions is required.
Continuous Flow Reactors: These are used for subsequent steps to improve efficiency and scalability.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
3,3,7,8-tetramethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May lead to the formation of alcohols or amines.
Substitution: May lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,3,7,8-tetramethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of benzodiazepines.
Biology: Used in studies investigating the interaction of benzodiazepines with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including sedative, anxiolytic, and muscle relaxant properties.
Industry: Used in the development of new materials and chemical processes, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3,3,7,8-tetramethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound binds to these receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The pathways involved include the modulation of neurotransmitter release and the regulation of ion channel activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
3,3,7,8-tetramethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the presence of multiple methyl groups and the phenoxyphenyl group. These features contribute to its distinct reactivity and potential therapeutic effects, differentiating it from other benzodiazepines.
Properties
CAS No. |
330958-07-1 |
|---|---|
Molecular Formula |
C29H30N2O2 |
Molecular Weight |
438.6g/mol |
IUPAC Name |
2,3,9,9-tetramethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O2/c1-18-13-23-24(14-19(18)2)31-28(27-25(30-23)16-29(3,4)17-26(27)32)20-9-8-12-22(15-20)33-21-10-6-5-7-11-21/h5-15,28,30-31H,16-17H2,1-4H3 |
InChI Key |
WWSSKWKAQOULIF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409025.png)
![(5E)-1-(4-bromophenyl)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409026.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409027.png)
![methyl 5-(4-isopropylphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409028.png)
![methyl 4-{7-[(4-fluorobenzyl)oxy]-2,8-dimethyl-4-oxo-4H-chromen-3-yl}-5-methyl-2-furoate](/img/structure/B409029.png)
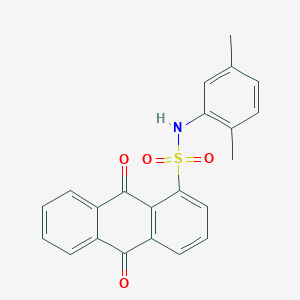
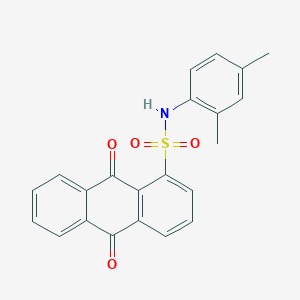
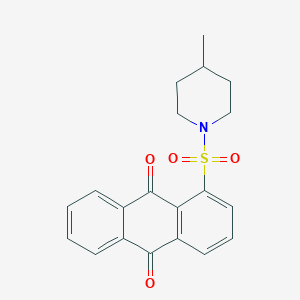
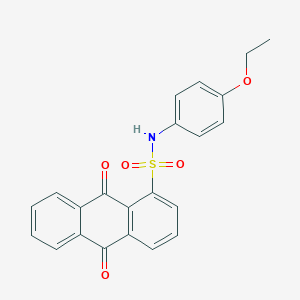
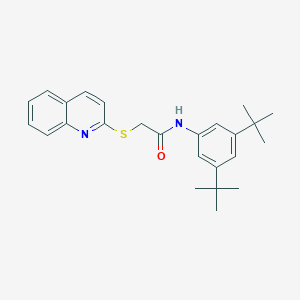
![[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B409039.png)
![1-{[3-(methyloxy)phenyl]carbonyl}-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409042.png)
![N-{2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B409044.png)
![3-Cyclopentyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B409048.png)
